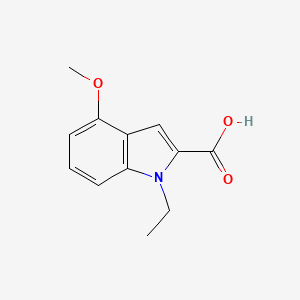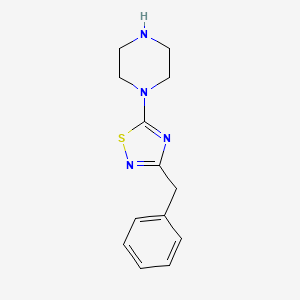
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Descripción general
Descripción
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate (DTEAP) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various compounds, including polymers, surfactants, and catalysts. DTEAP is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers, surfactants, and catalysts. It is also used in the study of biochemical and physiological effects. 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in the study of the effects of various drugs and compounds on the human body. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in the study of the effects of various dietary supplements on the human body.
Mecanismo De Acción
The mechanism of action of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is not yet fully understood. However, it is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate binds to certain receptors in the body, which then activates certain biochemical pathways. These pathways are then responsible for the physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is believed to interact with certain enzymes in the body, which can lead to the production of certain hormones or other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate are not yet fully understood. However, it is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can have a wide range of effects on the human body. It is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can affect the metabolism of various drugs and compounds, as well as the metabolism of certain hormones and other molecules. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is believed to have an effect on the immune system, as well as the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate in laboratory experiments are that it is easy to synthesize, it is relatively stable, and it is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic. The main limitation of using 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, it is not yet known if 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has any long-term effects on the human body.
Direcciones Futuras
The future of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate research is wide open. There are numerous potential future directions that could be explored. These include further understanding the mechanism of action of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate, exploring its potential uses in drug development, and studying its effects on various diseases and conditions. Additionally, further research into the biochemical and physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate could be conducted, as well as research into its potential uses in environmental remediation. Finally, further research into the synthesis of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate and its potential applications in the synthesis of other compounds could be conducted.
Propiedades
IUPAC Name |
1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRHLKXKNTYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

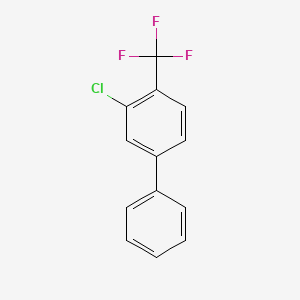
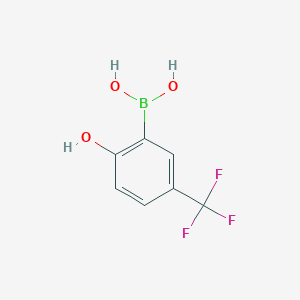
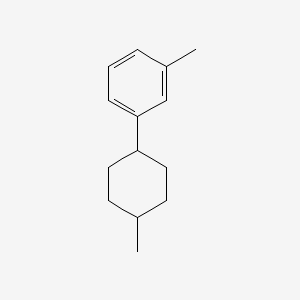
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
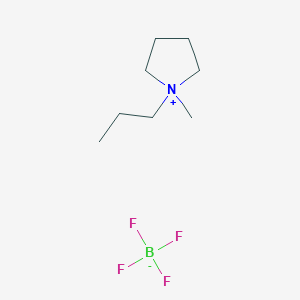
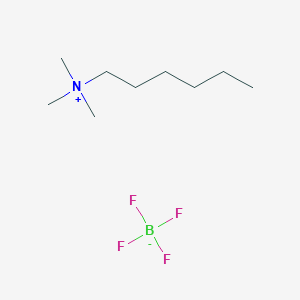
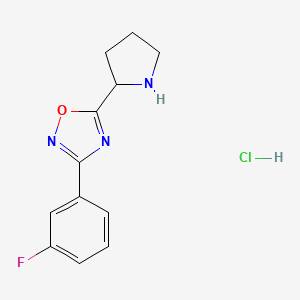
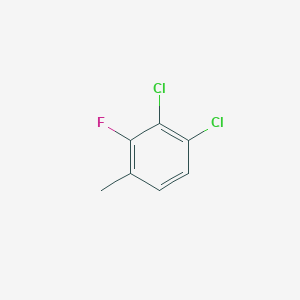
![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)
